molecular formula C22H17FN4O2S B11604889 N-(4-fluorophenyl)-2-(3-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide

N-(4-fluorophenyl)-2-(3-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide

Katalognummer: B11604889
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: YARWGCOVBCYVKE-WYMPLXKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a thiophene ring, and an indole moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

The synthesis of N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. .

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other fluorophenyl derivatives and thiophene-containing molecules. Compared to these, N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Eigenschaften

Molekularformel

C22H17FN4O2S

Molekulargewicht

420.5 g/mol

IUPAC-Name

N-[(E)-[1-[2-(4-fluoroanilino)-2-oxoethyl]indol-3-yl]methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C22H17FN4O2S/c23-16-7-9-17(10-8-16)25-21(28)14-27-13-15(18-4-1-2-5-19(18)27)12-24-26-22(29)20-6-3-11-30-20/h1-13H,14H2,(H,25,28)(H,26,29)/b24-12+

InChI-Schlüssel

YARWGCOVBCYVKE-WYMPLXKRSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=CS4

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=NNC(=O)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.